molecular formula C21H21N B1199887 Tri-p-tolylamine CAS No. 1159-53-1

Tri-p-tolylamine

Cat. No.: B1199887
CAS No.: 1159-53-1
M. Wt: 287.4 g/mol
InChI Key: YXYUIABODWXVIK-UHFFFAOYSA-N
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Description

Tri-p-tolylamine, also known as N,N,N-Tri(4-methylphenyl)amine, is an organic compound with the molecular formula (CH₃C₆H₄)₃N. It is a derivative of triphenylamine where the phenyl groups are substituted with methyl groups at the para positions. This compound is known for its applications in organic electronics and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-p-tolylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tri-p-tolylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tri-p-tolylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tri-p-tolylamine involves its ability to donate electrons due to the presence of the nitrogen atom. This electron-donating property makes it a useful compound in organic electronics and as a catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with electrophilic species and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-p-tolylamine is unique due to the specific positioning of the methyl groups at the para positions, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic light-emitting diodes (OLEDs) and other organic electronic devices .

Properties

IUPAC Name

4-methyl-N,N-bis(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYUIABODWXVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061573
Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
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Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-53-1
Record name Tri-p-tolylamine
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Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
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Record name N,N-di-p-tolyl-p-toluidine
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Record name 4-Methyl-N,N-bis(4-methylphenyl)benzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tri-p-tolylamine?

A1: this compound has the molecular formula C21H21N and a molecular weight of 287.40 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize a range of spectroscopic techniques to characterize this compound, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q3: How does the structure of the polymer host influence the hole mobility of this compound?

A3: Studies have shown that the composition of the host polymer significantly impacts the hole mobility of this compound. For instance, in this compound-doped polymers, the mobility can vary by over two orders of magnitude depending on the polymer's nature. This influence is primarily attributed to the prefactor μ0, which is related to the ionization potential of the host polymer and influences the wave-function overlap factor. []

Q4: How do polar additives affect the charge transport properties of this compound doped polymers?

A4: The addition of even small amounts of polar additives, such as t-amylphthalonitrile (TAP), can drastically reduce the hole mobility in this compound doped polystyrene. This effect is primarily linked to the concentration and dipole moment of the additive, with larger dipole moments causing more significant mobility reductions. [, ]

Q5: What causes photofatigue in organic photoreceptors containing this compound?

A5: Exposure to ultraviolet (UV) radiation can lead to photofatigue in organic photoreceptors incorporating this compound. This effect is related to the photochemistry and photophysics of the triarylamine transport layers. The addition of phthalic anhydride can enhance stability against UV degradation. []

Q6: How does the morphology of this compound-based composites impact their charge transport properties?

A6: The morphology of this compound-based composites, specifically those used as charge transport layers, plays a crucial role in their performance. Researchers are actively investigating how factors like film formation and processing conditions influence the arrangement of this compound molecules within the composite and, consequently, its charge transport efficiency. []

Q7: How does this compound act as a catalyst in specific reactions?

A7: While this compound is primarily recognized for its role in charge transport, its redox activity allows it to participate in catalytic processes. For instance, in the presence of cobalt(II) polypyridyl complexes, this compound acts as a reversible quencher in photocatalytic CO2 reduction reactions, facilitating electron transfer processes essential for the reaction. []

Q8: How is computational chemistry used to study this compound?

A8: Computational methods, particularly density functional theory (DFT), are employed to model this compound and predict its properties. By optimizing the geometries of the neutral, cationic, and anionic states of this compound and related compounds, researchers can estimate key parameters like ionization potential, electron affinity, and reorganization energies. These calculations offer insights into charge carrier transport mechanisms and guide the design of more efficient organic electronic devices. []

Q9: How does this compound behave under electrochemical conditions?

A10: this compound exhibits distinct electrochemical behavior. It undergoes reversible one-electron oxidation to form a stable radical cation. The oxidation potential of this compound is influenced by factors such as solvent polarity and the presence of substituents on the aromatic rings. [, ]

Q10: What is the role of this compound in electrogenerated chemiluminescence (ECL)?

A11: this compound is a well-studied compound in ECL, often employed as a model donor molecule. Its radical cation participates in electron transfer reactions with radical anions of various acceptor molecules, resulting in light emission. The energy of this emitted light correlates with the redox potentials of both the donor and acceptor molecules involved. [, , , ]

Q11: How is this compound used in photoreceptors?

A13: this compound is employed as a hole transport material in organic photoreceptors, crucial components in devices like photocopiers and laser printers. Its ability to efficiently transport positive charges (holes) under illumination enables the conversion of light into electrical signals. []

Q12: What are the potential applications of this compound in organic electronics?

A14: this compound holds promise for a wide range of applications in organic electronics. Its ability to efficiently transport holes makes it a suitable candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. [, ]

Q13: What are the ongoing research efforts related to this compound?

A15: Current research on this compound focuses on enhancing its properties and exploring new applications. Scientists are investigating new synthetic routes to produce this compound derivatives with tailored properties. Additionally, efforts are underway to understand and control its self-assembly behavior for the development of novel materials with improved charge transport and optoelectronic characteristics. [, , ]

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